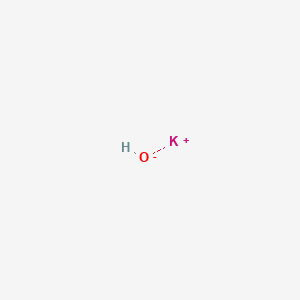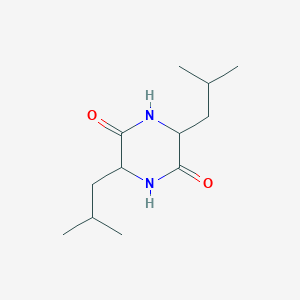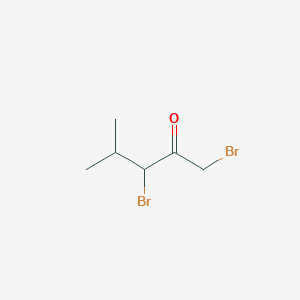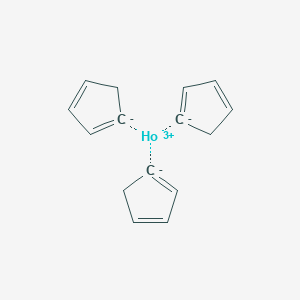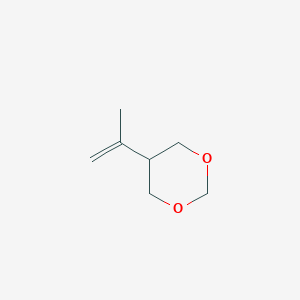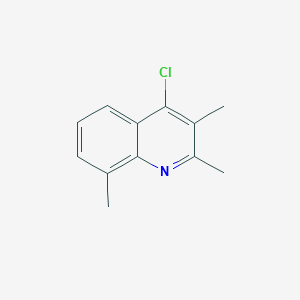
4-Chloro-2,3,8-trimethylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2,3,8-trimethylquinoline, also known as CTMQ, is a chemical compound that has been widely used in various scientific research applications. It is a heterocyclic compound that belongs to the quinoline family.
Wirkmechanismus
The mechanism of action of 4-Chloro-2,3,8-trimethylquinoline is not well understood. However, it has been suggested that 4-Chloro-2,3,8-trimethylquinoline may inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in the inflammatory response. 4-Chloro-2,3,8-trimethylquinoline has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemische Und Physiologische Effekte
4-Chloro-2,3,8-trimethylquinoline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 4-Chloro-2,3,8-trimethylquinoline has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 4-Chloro-2,3,8-trimethylquinoline has been shown to have antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Chloro-2,3,8-trimethylquinoline in lab experiments is its high purity and stability. 4-Chloro-2,3,8-trimethylquinoline is a yellow crystalline solid that is easy to handle and store. However, one limitation of using 4-Chloro-2,3,8-trimethylquinoline in lab experiments is its potential toxicity. 4-Chloro-2,3,8-trimethylquinoline has been shown to have cytotoxic effects on some cell lines, and caution should be taken when handling and using this compound.
Zukünftige Richtungen
There are many future directions for the use of 4-Chloro-2,3,8-trimethylquinoline in scientific research. One potential area of research is the development of new drugs based on 4-Chloro-2,3,8-trimethylquinoline. 4-Chloro-2,3,8-trimethylquinoline has been shown to have anti-inflammatory and anti-cancer properties, and further research may lead to the development of new drugs for the treatment of these diseases. Additionally, 4-Chloro-2,3,8-trimethylquinoline may be used as a component in the synthesis of other heterocyclic compounds for various applications, such as in the development of new materials or as catalysts for chemical reactions.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2,3,8-trimethylquinoline has been used in various scientific research applications, including the synthesis of fluorescent probes, development of new drugs, and as a component in the synthesis of other heterocyclic compounds. 4-Chloro-2,3,8-trimethylquinoline has been used as a precursor in the synthesis of quinoline-based fluorescent probes for the detection of metal ions, such as copper and zinc. It has also been used in the development of new drugs, including anti-inflammatory and anti-cancer agents.
Eigenschaften
CAS-Nummer |
1203-45-8 |
|---|---|
Produktname |
4-Chloro-2,3,8-trimethylquinoline |
Molekularformel |
C12H12ClN |
Molekulargewicht |
205.68 g/mol |
IUPAC-Name |
4-chloro-2,3,8-trimethylquinoline |
InChI |
InChI=1S/C12H12ClN/c1-7-5-4-6-10-11(13)8(2)9(3)14-12(7)10/h4-6H,1-3H3 |
InChI-Schlüssel |
DQUZVDWXDBEMRB-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=C(C(=N2)C)C)Cl |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=C(C(=N2)C)C)Cl |
Synonyme |
4-CHLORO-2,3,8-TRIMETHYLQUINOLINE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

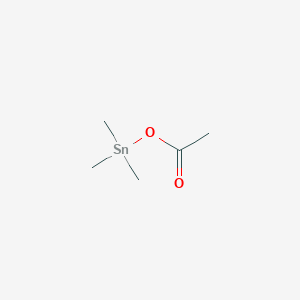
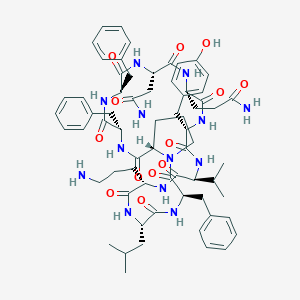
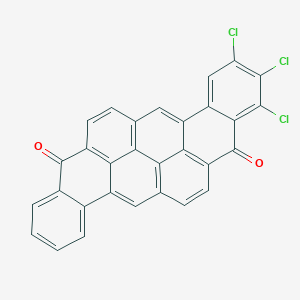
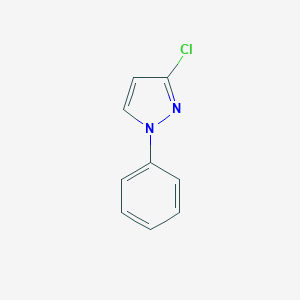
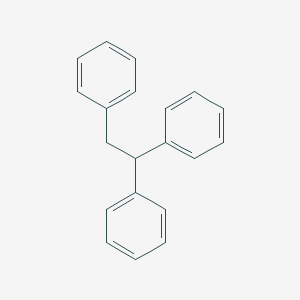
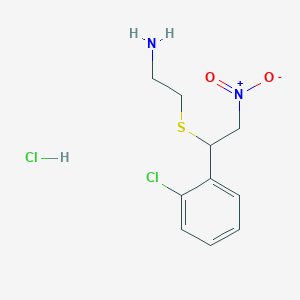
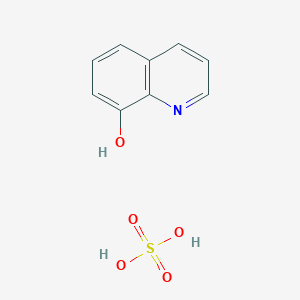
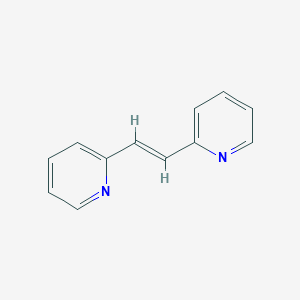
![Benzo[b]thiophene-3(2H)-one 1,1-dioxide](/img/structure/B72375.png)
